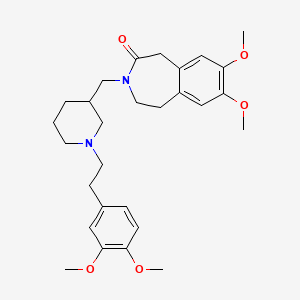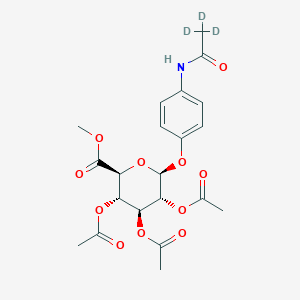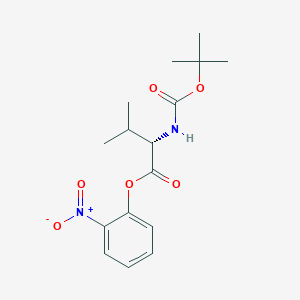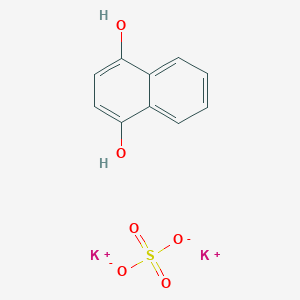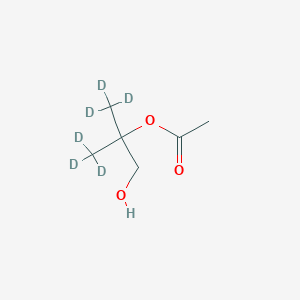![molecular formula C29H41F2N5O2 B1140657 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide CAS No. 1217536-16-7](/img/structure/B1140657.png)
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorine atoms, a triazole ring, and a bicyclic structure, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of fluorine atoms, and the construction of the bicyclic structure. Common reagents and conditions used in these reactions may include:
Formation of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the bicyclic structure: This step may involve intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a triazoline using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines, thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of triazolines
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The fluorine atoms and triazole ring may play crucial roles in binding to these targets and enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of fluorine atoms, a triazole ring, and a bicyclic structure, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets.
Propriétés
Numéro CAS |
1217536-16-7 |
|---|---|
Formule moléculaire |
C29H41F2N5O2 |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1/i1D3,2D3 |
Clé InChI |
QYAXWUVUSZZECX-JZFJJLQOSA-N |
SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Synonymes |
4,4-Difluoro-N-[(1S)-1-(4-phenyl)-3-[(3-exo)-3-[3-hydroxymethyl-5-(1-methylethyl_x000B_-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)

